molecular formula C13H16IN3O3 B11536019 N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide

N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide

Cat. No.: B11536019
M. Wt: 389.19 g/mol
InChI Key: AIVPHPXNJCEOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, an iodobenzoyl moiety, and a hydrazino linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2-[N’-(2-iodobenzoyl)hydrazino]-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C13H16IN3O3

Molecular Weight

389.19 g/mol

IUPAC Name

N-tert-butyl-2-[2-(2-iodobenzoyl)hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C13H16IN3O3/c1-13(2,3)15-11(19)12(20)17-16-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,19)(H,16,18)(H,17,20)

InChI Key

AIVPHPXNJCEOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.